molecular formula C15H18N4OS B10988843 N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10988843
M. Wt: 302.4 g/mol
InChI Key: QYPHGUMMJBFODK-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of cycloheptathiazole and cyclopentapyrazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptathiazole and cyclopentapyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine: Shares the cycloheptathiazole structure but lacks the cyclopentapyrazole moiety.

    Ethanone, 1-(5,6,7,8-tetrahydro-2,8,8-trimethyl-4H-cyclohepta[b]furan-5-yl): Contains a similar cycloheptane ring but with different functional groups.

    3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium perchlorate: Features a mesityl group and a thiazolium ion, differing in structure and reactivity.

The uniqueness of this compound lies in its combined cycloheptathiazole and cyclopentapyrazole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4OS/c20-14(13-9-5-4-7-10(9)18-19-13)17-15-16-11-6-2-1-3-8-12(11)21-15/h1-8H2,(H,18,19)(H,16,17,20)

InChI Key

QYPHGUMMJBFODK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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